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Cat. No.: B135336 Get Quote

Introduction
In the landscape of pharmaceutical development and manufacturing, the unambiguous

identification and quality control of chemical entities is paramount. 2-Methoxy-5-
sulfamoylbenzoic acid (CAS No: 22117-85-7), a key intermediate and a known impurity of the

antipsychotic drug Sulpiride (designated as Sulpiride EP Impurity D), represents a molecule

where precise structural elucidation is critical for regulatory compliance and drug safety.[1][2][3]

This technical guide provides an in-depth analysis of the core spectroscopic techniques—

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to

characterize this compound.

This document is designed for researchers, analytical scientists, and drug development

professionals. It moves beyond a simple recitation of data, offering insights into the causal

relationships between the molecular structure of 2-Methoxy-5-sulfamoylbenzoic acid and its

spectral output. The methodologies described herein are grounded in established principles to

ensure self-validating and reproducible results.

Molecular Structure and Spectroscopic Implications
The foundation of any spectroscopic analysis is a thorough understanding of the molecule's

structure. 2-Methoxy-5-sulfamoylbenzoic acid is a tri-substituted benzene ring, featuring a

carboxylic acid, a methoxy group, and a sulfonamide group. The interplay of these functional
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groups dictates the chemical environment of each atom and bond, giving rise to a unique

spectroscopic fingerprint.

The IUPAC name for this compound is 2-methoxy-5-sulfamoylbenzoic acid, and its

molecular formula is C₈H₉NO₅S, corresponding to a molecular weight of approximately 231.23

g/mol .[3]

Caption: Structure of 2-Methoxy-5-sulfamoylbenzoic acid with key proton groups highlighted.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, connectivity, and

chemical environment of hydrogen atoms in a molecule. For 2-Methoxy-5-sulfamoylbenzoic
acid, the spectrum is expected to show distinct signals for the aromatic, methoxy, carboxylic

acid, and sulfonamide protons. The choice of solvent is critical; deuterated dimethyl sulfoxide

(DMSO-d₆) is an excellent choice as it can solubilize the compound and allows for the

observation of exchangeable protons from the -COOH and -SO₂NH₂ groups.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~13.0 Broad Singlet 1H COOH

The acidic proton

is highly

deshielded and

its signal is

typically very

broad.

~8.2 Doublet (d) 1H H-6

This proton is

ortho to the

strongly electron-

withdrawing

COOH group,

shifting it

significantly

downfield. It

shows coupling

to H-4.

~7.9
Doublet of

Doublets (dd)
1H H-4

This proton is

ortho to the

SO₂NH₂ group

and meta to the

COOH group. It

is coupled to

both H-3 and H-

6.

~7.3 Doublet (d) 1H H-3

This proton is

ortho to the

electron-donating

OCH₃ group,

shifting it upfield

relative to the

other aromatic

protons. It is

coupled to H-4.
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~7.2 Broad Singlet 2H SO₂NH₂

The two protons

of the

sulfonamide

group are

exchangeable

and often appear

as a broad

singlet.

~3.9 Singlet 3H OCH₃

The three

equivalent

protons of the

methoxy group

are shielded and

appear as a

sharp singlet as

they have no

adjacent protons

to couple with.

Note: Predicted chemical shifts are estimates and can vary based on solvent and

concentration.

The causality behind these assignments lies in the electronic effects of the substituents. The

carboxylic acid and sulfonamide groups are electron-withdrawing, deshielding nearby protons

(shifting them downfield). Conversely, the methoxy group is electron-donating, shielding

adjacent protons (shifting them upfield). The splitting patterns arise from spin-spin coupling

between non-equivalent neighboring protons, providing definitive structural connectivity. The

availability of full characterization data, including ¹H NMR, from specialized suppliers confirms

these expected features.[2]

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. As the

molecule lacks symmetry, eight distinct signals are expected in the ¹³C NMR spectrum,
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corresponding to the eight unique carbon atoms.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale

~166 C=O

The carbonyl carbon of the

carboxylic acid is significantly

deshielded.

~158 C-2 (C-OCH₃)

Aromatic carbon attached to

the oxygen of the methoxy

group, shifted downfield.

~138 C-5 (C-SO₂NH₂)

Aromatic carbon attached to

the electron-withdrawing

sulfonamide group.

~132 C-4
Aromatic CH carbon adjacent

to the sulfonamide group.

~130 C-6
Aromatic CH carbon adjacent

to the carboxylic acid group.

~125 C-1 (C-COOH)

Quaternary aromatic carbon

attached to the carboxylic acid

group.

~115 C-3

Aromatic CH carbon adjacent

to the methoxy group, shifted

upfield.

~56 OCH₃

The methoxy carbon is

shielded and appears in the

typical aliphatic region.

Note: Predicted chemical shifts are estimates.

The availability of advanced NMR data, such as ¹³C NMR, is often included in the Certificate of

Analysis for pharmaceutical standards, underscoring its importance for unambiguous
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identification.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by

measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expected Key IR Absorption Bands

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3400 - 3300 N-H Stretch
Sulfonamide (-

SO₂NH₂)
Medium

3300 - 2500 O-H Stretch
Carboxylic Acid (-

COOH)
Broad, Strong

~1700 C=O Stretch
Carboxylic Acid (-

COOH)
Strong

1600, 1480 C=C Stretch Aromatic Ring Medium-Weak

~1330, ~1160
S=O Asymmetric &

Symmetric Stretch

Sulfonamide (-

SO₂NH₂)
Strong

~1250 C-O Stretch Aryl Ether (-O-CH₃) Strong

The IR spectrum provides a rapid and reliable confirmation of the key functional groups. The

very broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The two strong

S=O stretching bands are definitive evidence for the sulfonamide group, and the strong C=O

stretch confirms the presence of the carboxylic acid. This data is a cornerstone of the

characterization package for reference standards.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of the molecular weight and elucidation of the
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structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated

molecule [M+H]⁺ would be expected.

Predicted Mass Spectrometry Data (ESI+)

m/z Ion Rationale

232.0274 [M+H]⁺

Protonated parent molecule

(C₈H₁₀NO₅S⁺). The exact

mass is a key identifier.[3]

214.0168 [M+H - H₂O]⁺
Loss of a water molecule from

the protonated parent.

186.0219 [M+H - H₂O - CO]⁺
Subsequent loss of carbon

monoxide.

154.0423 [M+H - SO₂NH₂]⁺

Loss of the sulfamoyl radical

followed by hydrogen

rearrangement.

Under harsher conditions like Electron Ionization (EI), fragmentation would be more extensive.

Key fragments would likely arise from the cleavage of the C-S bond and fragmentation of the

benzoic acid moiety, analogous to the known fragmentation of benzoic acid itself.[5]

Standard Operating Procedure for Spectroscopic
Analysis
To ensure data integrity and reproducibility, a standardized workflow is essential.
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Weigh ~10-20 mg of 
2-Methoxy-5-sulfamoylbenzoic acid

Dissolve in 0.7 mL of 
appropriate deuterated solvent 

(e.g., DMSO-d6 for NMR)

Transfer to NMR tube or 
prepare KBr pellet (IR) / dilute 

solution (MS)

NMR: Acquire 1H, 13C, 
COSY, HSQC spectra on a 

400 MHz+ spectrometer

IR: Acquire spectrum using 
FT-IR spectrometer 

(4000-400 cm-1)

MS: Infuse sample into 
HRMS (e.g., Q-TOF) with 

ESI source

Process spectra: Fourier 
transform, phase correction, 

baseline correction

Integrate peaks (NMR), 
pick peaks (IR, MS)

Assign signals based on 
chemical shifts, coupling, 

and fragmentation patterns

Compare data against 
reference standard or 

theoretical values

K

Generate Certificate 
of Analysis (CoA)

Click to download full resolution via product page

Caption: Standard workflow for spectroscopic characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b135336?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Sample Preparation:

NMR: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of

a suitable deuterated solvent (e.g., DMSO-d₆). Vortex to ensure complete dissolution and

transfer the solution to a 5 mm NMR tube.

IR (KBr Pellet): Mix approximately 1 mg of the sample with 100 mg of dry KBr powder.

Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

MS (Infusion): Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate

solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Data Acquisition:

NMR: Acquire spectra on a spectrometer with a field strength of at least 400 MHz.

Standard experiments should include ¹H, ¹³C, and 2D experiments like COSY and HSQC

for complete assignment.

IR: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the

spectrum, typically over a range of 4000-400 cm⁻¹.

MS: Infuse the prepared solution into a high-resolution mass spectrometer (HRMS), such

as a Q-TOF or Orbitrap, using an ESI source in both positive and negative ion modes to

obtain accurate mass measurements.

Data Analysis:

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

For NMR, reference the spectrum (e.g., to the residual DMSO solvent peak at 2.50 ppm),

integrate the signals, and assign the peaks based on their chemical shift and multiplicity.

For IR, identify the characteristic absorption bands and assign them to the corresponding

functional groups.
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For MS, determine the accurate mass of the parent ion and propose structures for the

major fragment ions.

The complete dataset must be consistent with the proposed structure of 2-Methoxy-5-
sulfamoylbenzoic acid. This self-validating system ensures the highest level of

confidence in the compound's identity and purity.

Conclusion
The comprehensive spectroscopic analysis of 2-Methoxy-5-sulfamoylbenzoic acid,

integrating NMR, IR, and MS techniques, provides an unambiguous and robust method for its

structural confirmation and quality assessment. Each technique offers complementary

information, and together they form a powerful analytical toolkit. The predictable patterns,

derived from fundamental chemical principles, align with the characterization data provided with

pharmaceutical reference standards, ensuring the integrity of this crucial compound in the drug

development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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